N-(4-Bromo-3,5-dichlorophenyl)hydrazinecarbothioamide

Description

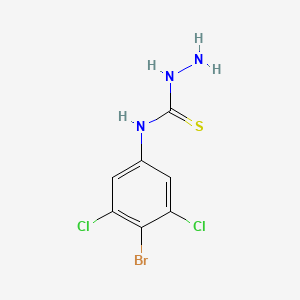

N-(4-Bromo-3,5-dichlorophenyl)hydrazinecarbothioamide is a halogenated thiosemicarbazide derivative characterized by a phenyl ring substituted with bromine at position 4 and chlorine atoms at positions 3 and 3.

Properties

Molecular Formula |

C7H6BrCl2N3S |

|---|---|

Molecular Weight |

315.02 g/mol |

IUPAC Name |

1-amino-3-(4-bromo-3,5-dichlorophenyl)thiourea |

InChI |

InChI=1S/C7H6BrCl2N3S/c8-6-4(9)1-3(2-5(6)10)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14) |

InChI Key |

SBSRXLZICSJXEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)NC(=S)NN |

Origin of Product |

United States |

Preparation Methods

Preparation from Aromatic Acid Chlorides and Thiocarbohydrazide

A widely used method for preparing N-substituted hydrazinecarbothioamides involves the reaction of thiocarbohydrazide with aromatic acid chlorides under controlled conditions:

Procedure : Thiocarbohydrazide is dissolved in aqueous sodium hydroxide solution and added dropwise to a solution of the corresponding acid chloride (in this case, 4-bromo-3,5-dichlorobenzoyl chloride) in an organic solvent such as tetrahydrofuran at 0–5 °C. The mixture is then stirred at room temperature for 2 hours to yield the desired hydrazinecarbothioamide derivative.

Yields : This method typically affords the product in 71–80% yield.

-

$$

\text{Ar-COCl} + \text{NH}2\text{NHCSNHNH}2 \xrightarrow[\text{0–5 °C}]{\text{NaOH, THF}} \text{Ar-CONHNHCSNHNH}_2

$$where Ar = 4-bromo-3,5-dichlorophenyl group.

This method is well-documented for various substituted aromatic acid chlorides and is applicable to the synthesis of N-(4-Bromo-3,5-dichlorophenyl)hydrazinecarbothioamide.

Phase-Transfer Catalysis Enhancement

To improve reaction efficiency and yield, phase-transfer catalysis using polyethylene glycol (PEG-400) has been employed:

Method : Thiocarbohydrazide reacts with aroyl chlorides in the presence of PEG-400 as a phase-transfer catalyst at room temperature in a biphasic system (dichloromethane/water).

Advantages : This method provides higher yields (89–95%) and milder reaction conditions compared to traditional methods.

-

$$

\text{Ar-COCl} + \text{NH}2\text{NHCSNHNH}2 \xrightarrow[\text{r.t.}]{\text{NaOH, PEG-400}} \text{Ar-CONHNHCSNHNH}_2

$$

This approach is suitable for preparing halogenated derivatives such as the 4-bromo-3,5-dichlorophenyl substituted compound.

Alternative Routes via Acid Hydrazides

Another synthetic route involves the conversion of acid hydrazides to hydrazinecarbothioamides:

Process : Acid hydrazides derived from the hydrazinolysis of methyl esters of the corresponding acids are treated sequentially with carbon disulfide, sodium monochloroacetate, and hydrazine hydrate to yield the thiocarbohydrazide derivatives.

Application : This multistep method allows the introduction of the hydrazinecarbothioamide group onto aromatic rings with various substituents, including halogens.

-

$$

\text{Ar-CONHNH}2 \xrightarrow[\text{CS}2, \text{NaOCH}2\text{Cl}, \text{NH}2\text{NH}2]{\text{stepwise}} \text{Ar-CONHNHCSNHNH}2

$$

This method is more complex but useful for sensitive or multifunctionalized substrates.

Reaction Conditions and Optimization

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride + thiocarbohydrazide | Thiocarbohydrazide in NaOH, THF, 0–5 °C, 2 h | 71–80 | Conventional, straightforward |

| Phase-transfer catalysis | Thiocarbohydrazide + aroyl chloride, NaOH, PEG-400, r.t. | 89–95 | Higher yield, milder conditions |

| From acid hydrazides | Acid hydrazide + CS2 + Na monochloroacetate + hydrazine hydrate | Variable | Multistep, suitable for complex substrates |

Research Findings and Analytical Data

The hydrazinecarbothioamide group is reactive and can be further transformed into heterocyclic compounds such as triazoles and pyrazolines, indicating the synthetic versatility of the prepared compound.

The presence of electron-withdrawing halogens (bromo and chloro) on the aromatic ring influences the reactivity and stability of the hydrazinecarbothioamide, often enhancing the yield and purity of the final product.

Characterization of the synthesized compounds typically involves spectroscopic methods such as NMR, IR, and elemental analysis to confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3,5-dichlorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-Bromo-3,5-dichlorophenyl)hydrazinecarbothioamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3,5-dichlorophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

DNA-Binding and Antiproliferative Activity

Halogen substituents significantly influence DNA-binding affinity and antiproliferative effects:

- Chloro-substituted derivatives (e.g., 3f in ) exhibit the highest DNA-binding constants (Kb = 1.74 × 10⁴ to 3.77 × 10⁵ M⁻¹) but inconsistent antiproliferative activity. For instance, 3f (4-Cl) showed lower activity than 3a (4-Cl + acridine), suggesting steric and electronic factors beyond DNA intercalation govern efficacy .

- Bromo-substituted analogs (e.g., N-(4-bromophenyl)hydrazinecarbothioamide) display moderate DNA-binding (Kb = 6.5 × 10⁴ M⁻¹) but reduced activity compared to chloro derivatives, possibly due to bulkier bromine atoms hindering target interactions .

Structural and Functional Insights

- For example, 3a (4-Cl + acridine) outperformed 3g (4-Br) in antiproliferative assays despite similar Kb values .

- Hybrid Scaffolds : Compounds like AS8 (4-Cl + quinazolinyl) and acridine-thiosemicarbazones demonstrate that coupling hydrazinecarbothioamide with heterocyclic moieties amplifies antitubercular or anticancer effects .

- Steric Effects : Bulky substituents (e.g., bromine at 4-position) may reduce membrane permeability or enzyme binding, as seen in lower activity of bromo vs. chloro analogs .

Biological Activity

N-(4-Bromo-3,5-dichlorophenyl)hydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is a thiosemicarbazone derivative known for its diverse pharmacological properties. Thiosemicarbazones are recognized for their antimicrobial, anticancer, and anti-inflammatory activities. The presence of halogen atoms in the structure can significantly influence the biological activity of such compounds.

2. Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3,5-dichlorobenzaldehyde with thiosemicarbazide in an appropriate solvent under reflux conditions. The general reaction scheme can be represented as follows:

3.1 Antimicrobial Activity

Research indicates that thiosemicarbazone derivatives exhibit significant antimicrobial activity. In particular, this compound has shown efficacy against various bacterial strains. A study reported an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 14 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

3.2 Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. The IC50 values indicate its potency in inhibiting cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 6.02 ± 0.08 |

| A172 (Brain) | 5.77 ± 0.96 |

| B16F10 (Melanoma) | 5.03 ± 0.69 |

These results suggest that this compound exhibits a promising profile as a potential anticancer agent.

The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes and receptors. The bromine and chlorine substituents enhance lipophilicity and facilitate membrane penetration, while the hydrazine group can form hydrogen bonds with biological macromolecules.

4. Case Studies

Several studies have explored the biological activity of this compound:

- Study on Anticancer Properties : A recent study demonstrated that the compound induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways.

- Antimicrobial Efficacy : Another investigation highlighted its effectiveness against multidrug-resistant bacterial strains, suggesting potential applications in treating infections where conventional antibiotics fail.

5. Conclusion

This compound shows significant promise in various biological activities, particularly as an antimicrobial and anticancer agent. Its unique chemical structure contributes to its efficacy, making it a candidate for further research and development in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.